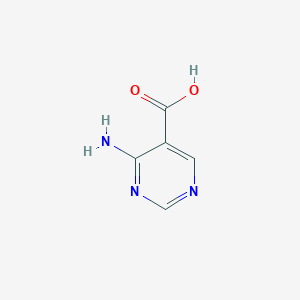
3-甲基喹喔啉-2-胺
描述
3-Methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
科学研究应用
3-Methylquinoxalin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
作用机制
- The primary target of 3-Methylquinoxalin-2-amine is vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, particularly in cancer cells. Its signaling is upregulated during specific phases of cancer to support tumor proliferation and expansion .
- Inhibition of VEGFR-2 autophosphorylation and dimerization processes is the key concept behind discovering novel VEGFR-2 inhibitors .
- 3-Methylquinoxalin-2-amine interacts with the kinase domain (KD) of VEGFR-2, blocking the signaling pathway and suppressing tumor growth .
- Docking studies suggest possible interactions with the VEGFR-2 active site, inhibiting autophosphorylation .
- Additionally, 3-Methylquinoxalin-2-amine has been evaluated for its apoptotic potential, upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
- The compound affects angiogenesis-related pathways, influencing tumor proliferation and expansion .
- Cell cycle arrest in the G2/M phase and apoptosis contribute to its antiproliferative effects .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化分析
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have potential anti-cancer properties . It has been shown to induce apoptosis in cancer cells, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methylquinoxalin-2-amine can vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 2-oxo-3-methylquinoxaline. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for 3-Methylquinoxalin-2-amine are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
化学反应分析
Types of Reactions: 3-Methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which are of interest for their potential biological activities .
相似化合物的比较
Quinoxaline: The parent compound, which lacks the methyl and amino groups.
2-Methylquinoxaline: Similar structure but with a methyl group at a different position.
2-Aminoquinoxaline: Similar structure but without the methyl group.
Uniqueness: 3-Methylquinoxalin-2-amine is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to its analogs .
属性
IUPAC Name |
3-methylquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZDFAULZNZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326732 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34972-22-0 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


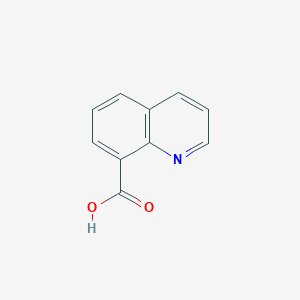
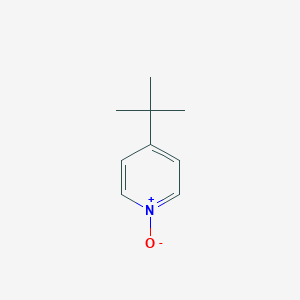


![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
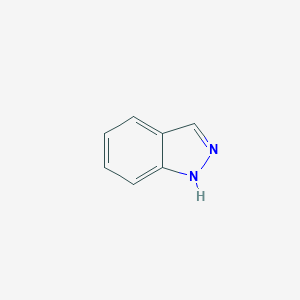
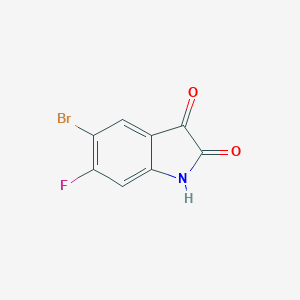
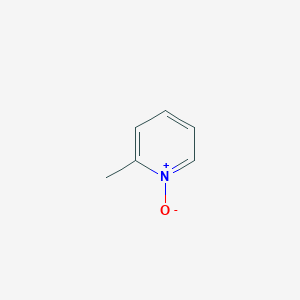
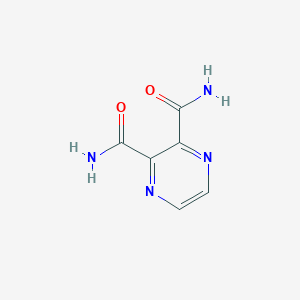
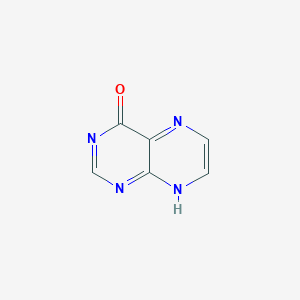

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
